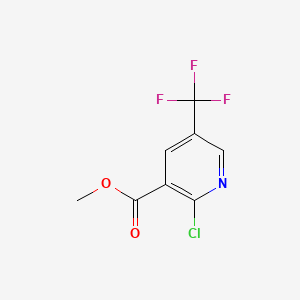

Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTMVRRTSDJRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate

CAS Number: 1360934-51-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key heterocyclic building block in the development of novel agrochemicals and pharmaceuticals. This document covers its physicochemical properties, a detailed synthetic protocol, and its application in the synthesis of bioactive molecules.

Physicochemical and Safety Data

This compound is a trifluoromethyl-substituted pyridine derivative. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable synthon for introducing this moiety into larger, more complex structures.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 1360934-51-5 |

| Molecular Formula | C₈H₅ClF₃NO₂ |

| Molecular Weight | 239.58 g/mol |

| IUPAC Name | methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C under an inert atmosphere |

Table 2: Safety Information [1]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis of this compound

A plausible and scalable synthesis for this compound can be adapted from general methods reported for analogous halogenated nicotinic acid esters. A common approach involves the selective modification of a pre-existing pyridine ring.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on the selective dechlorination of a di-chlorinated precursor, a method detailed in patent literature for similar compounds.[3]

Starting Material: Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate

Reagents and Solvents:

-

Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate

-

Ethyl acetate

-

Triethylamine

-

5% Raney Nickel (Catalyst)

-

Hydrogen gas

Procedure:

-

In a high-pressure reaction vessel, dissolve Methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate in ethyl acetate.

-

Add triethylamine to the solution, which acts as a base to neutralize the HCl generated during the reaction.

-

Carefully add 5% Raney Nickel catalyst to the reaction mixture.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 3 atmospheres.

-

Heat the reaction mixture to 40°C and maintain vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate for introducing the 2-chloro-5-(trifluoromethyl)nicotinoyl moiety into a variety of molecular scaffolds. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, and the methyl ester can be hydrolyzed or converted to other functional groups, providing multiple avenues for further chemical transformations.

Role as an Intermediate in Agrochemicals

This class of compounds, trifluoromethyl-substituted pyridines, are crucial components in a range of modern herbicides and insecticides. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active ingredient. For instance, analogous compounds are used in the synthesis of herbicides like fluazifop-butyl.[4]

Role as an Intermediate in Pharmaceuticals

The 2-chloro-5-(trifluoromethyl)nicotinate scaffold is also of significant interest in medicinal chemistry. The substitution pattern allows for the synthesis of derivatives that can act as ligands for various biological targets. While specific drugs derived directly from this intermediate are not prominently featured in the reviewed literature, the general class of substituted nicotinic acids is widely explored for various therapeutic applications.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of the 2-chloro substituent with a primary amine, a common step in the elaboration of this intermediate.

Starting Material: this compound

Reagents and Solvents:

-

This compound

-

Primary amine (e.g., aniline)

-

A polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Potassium carbonate)

Procedure:

-

To a solution of this compound in DMF, add the primary amine and potassium carbonate.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-(trifluoromethyl)nicotinate derivative.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, representative data for analogous compounds can be used for structural confirmation. The key expected signals are outlined below.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl ester protons (around 3.9 ppm).- Two doublets or a multiplet in the aromatic region for the pyridine ring protons. |

| ¹³C NMR | - A signal for the methyl ester carbon (around 53 ppm).- Signals in the aromatic region for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.- A signal for the carbonyl carbon of the ester (around 164 ppm). |

| IR | - A strong absorption band for the C=O stretch of the ester (around 1730 cm⁻¹).- C-Cl stretching vibration (around 700-800 cm⁻¹).- C-F stretching vibrations (around 1100-1300 cm⁻¹). |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (239.58 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules in the agrochemical and pharmaceutical industries. Its synthesis is achievable through established chemical transformations, and its reactivity allows for diverse functionalization. The data and protocols presented in this guide are intended to support researchers and developers in the effective utilization of this important chemical intermediate.

References

- 1. This compound | 1360934-51-5 [sigmaaldrich.com]

- 2. CAS:1360934-51-5 | C8H5ClF3NO2 | this compound | Pharmalego [pharmalego.com]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 4. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate

This technical guide provides a comprehensive overview of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Compound Properties

This compound is a halogenated pyridine derivative. The presence of a trifluoromethyl group often enhances the metabolic stability and lipophilicity of parent compounds, making this a valuable building block in medicinal chemistry.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 239.58 g/mol | [1][2] |

| Molecular Formula | C₈H₅ClF₃NO₂ | [3][4][5] |

| CAS Number | 1360934-51-5 | [1][2][3][4][5] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid or semi-solid | [3] |

| Typical Purity | 95-98% | [3][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of a Halogenated Nicotinate Intermediate

The following protocol is based on the synthesis of similar compounds, such as 2-chloro-5-fluoro-nicotinic acid methyl ester, and illustrates a plausible pathway.

Objective: To synthesize a halogenated nicotinic acid methyl ester from a di-halogenated precursor via selective catalytic hydrogenation.

Materials:

-

2,6-dichloro-5-(trifluoromethyl)nicotinic acid (starting material - hypothetical for this specific synthesis)

-

Methanol (as solvent and reactant)

-

Thionyl chloride or similar agent for esterification

-

Palladium on carbon (Pd/C) or Raney Nickel (as catalyst)

-

Triethylamine (as a base)

-

Hydrogen gas

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Esterification:

-

To a solution of 2,6-dichloro-5-(trifluoromethyl)nicotinic acid in methanol, slowly add thionyl chloride at 0°C.

-

Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting crude methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate can be carried forward or purified by column chromatography.

-

-

Selective Dechlorination:

-

Dissolve the crude methyl 2,6-dichloro-5-(trifluoromethyl)nicotinate in a suitable solvent such as ethyl acetate or methanol.

-

Add a catalyst, such as 5% Pd/C or Raney Nickel (typically 1-10% by weight of the substrate).

-

Add triethylamine as an auxiliary agent to facilitate the hydrogenation dechlorination.

-

The reaction mixture is then subjected to hydrogenation (with H₂ gas) at a pressure of 1-5 atm and a temperature of 20-50°C.

-

The reaction is monitored by GC-MS or TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, the catalyst is removed by filtration through celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The final product, this compound, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Applications in Synthesis

This compound is not typically an end-product with direct biological activity. Instead, it serves as a crucial intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further modifications, such as amide bond formation.

Trifluoromethyl-substituted pyridines are integral components of many biologically active compounds in the agrochemical and pharmaceutical sectors. For instance, related structures are precursors to fungicides like fluazinam and fluopicolide.[6]

Logical Workflow and Diagrams

The following diagrams illustrate the general synthesis workflow and the importance of this class of compounds as intermediates.

Caption: A representative workflow for the synthesis of this compound.

Caption: The utility of this compound as a versatile chemical intermediate.

References

- 1. This compound | 1360934-51-5 [chemicalbook.com]

- 2. This compound - CAS:1360934-51-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 1360934-51-5 [sigmaaldrich.com]

- 4. CAS:1360934-51-5 | C8H5ClF3NO2 | this compound | Pharmalego [pharmalego.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

In-Depth Technical Guide: Physical Properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical Properties

The physical characteristics of a compound are critical in determining its handling, processing, and behavior in various experimental and manufacturing settings. The table below summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClF₃NO₂ | [1] |

| Molecular Weight | 239.58 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 42 - 44 °C | N/A |

| Boiling Point | 204 °C | N/A |

| Density (Predicted) | 1.443 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | -4.10 ± 0.10 | N/A |

| Storage Temperature | 2 - 8 °C under an inert atmosphere | N/A |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the general experimental methodologies for measuring the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point. A sharp melting range (typically ≤ 1°C) is indicative of a pure compound.[4]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few mL) of the liquid is placed in a small test tube or fusion tube.[5][6]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]

-

Heating: The side arm of the Thiele tube is heated gently and uniformly.[6][7]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6] The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

Methodology: Water Displacement Method

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[8][9]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume is recorded.[8][9]

-

Volume Displacement: The weighed solid is carefully immersed in the liquid in the graduated cylinder. The new volume is recorded.[8][9]

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its volume.[9][10]

pKa Determination

The pKa is a measure of the acidity of a compound. While the predicted pKa for this compound is provided, experimental determination can be achieved through various methods.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility.[11]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[11] Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance at different pH values.[11]

Synthesis Workflow

This compound is a valuable building block in organic synthesis. The following diagram illustrates a representative synthetic pathway.

Caption: A representative synthesis workflow for this compound.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 1360934-51-5 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. athabascau.ca [athabascau.ca]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. kbcc.cuny.edu [kbcc.cuny.edu]

- 10. wjec.co.uk [wjec.co.uk]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to Methyl 2-chloro-5-(trifluoromethyl)nicotinate: Solubility, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in pharmaceutical and agrochemical research. This document collates known solubility data, outlines a general experimental protocol for its determination, and provides a representative synthesis method based on available chemical literature.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₈H₅ClF₃NO₂ and a molecular weight of 239.58 g/mol . Its structure plays a significant role in its reactivity and solubility.

Solubility Data

Quantitative solubility data for this compound is limited in publicly accessible literature. However, data from chemical suppliers provides a calculated solubility value. It is important to note that these values are likely predicted and may not have been determined through experimental validation.

| Solvent | Solubility (mg/mL) | Molarity (mol/L) | Source |

| Not Specified | 0.224 | 0.000933 | Ambeed |

| Not Specified | 0.229 | 0.000954 | Bide Pharmatech |

Note: The specific solvent for these solubility values is not provided by the sources.

Experimental Protocol: Solubility Determination

While a specific experimental protocol for determining the solubility of this compound is not available, a general method for assessing the solubility of an organic compound can be applied.

Objective: To determine the approximate solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, acetone, etc.)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

-

Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 1 mL) to the test tube containing the compound.

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add incremental volumes of the solvent, mixing thoroughly after each addition, until the solid is completely dissolved.

-

Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be calculated in mg/mL.

Synthesis of this compound

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)nicotinic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow: Synthesis and Characterization

The overall process for preparing and characterizing a chemical compound like this compound follows a logical workflow.

Caption: A typical workflow for the synthesis and characterization of an organic compound.

This guide provides a summary of the currently available technical information for this compound. For researchers and professionals in drug development, it is recommended to perform experimental validation of the solubility and to develop a specific, optimized synthesis protocol for reliable and reproducible results.

Methyl 2-chloro-5-(trifluoromethyl)nicotinate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling of Methyl 2-chloro-5-(trifluoromethyl)nicotinate (CAS No. 1360934-51-5). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document consolidates available data on its physicochemical properties, toxicological profile, safe handling procedures, and disposal. Due to the limited publicly available quantitative toxicological data for this specific compound, some information is inferred from structurally related chemicals and established regulatory guidelines. This guide also presents potential biological activities and associated signaling pathways based on the known effects of trifluoromethylpyridine and nicotinate derivatives, providing a valuable resource for hypothesis-driven research.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. Its structural formula and key identifiers are presented below. The trifluoromethyl group significantly influences the compound's electronic properties and biological activity.[1]

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate, 2-Chloro-5-trifluoromethyl-nicotinic acid methyl ester |

| CAS Number | 1360934-51-5[2][3] |

| Molecular Formula | C₈H₅ClF₃NO₂[3] |

| Molecular Weight | 239.58 g/mol [3] |

| SMILES Code | ClC1N=CC(C(F)(F)F)=CC=1C(=O)OC[4] |

| InChI Key | ABTMVRRTSDJRGO-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid or semi-solid or liquid | [2] |

| Purity | Typically ≥95% | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Note: Specific quantitative data for properties such as boiling point, melting point, density, and solubility are not consistently available in the public domain. The physical form may vary depending on the purity and specific batch.

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[6] |

Toxicological Summary:

-

Dermal Toxicity: Causes skin irritation.[6] Prolonged or repeated contact may lead to dermatitis. A 28-day repeated dermal toxicity study on a related compound showed transient local skin irritation lesions.[7]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Inhalation Toxicity: May cause respiratory tract irritation.[6]

-

Chronic Exposure: Long-term exposure effects have not been thoroughly investigated.

Note: The toxicological classifications are based on available Safety Data Sheets and have not been independently verified by extensive published studies on this specific molecule.

First Aid Measures

Immediate medical attention is recommended in case of any significant exposure.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[6] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risks.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep in a dry place.[6] Recommended storage is at 2-8°C under an inert atmosphere.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[6] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[6] |

| Respiratory Protection | If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator may be required. |

Accidental Release and Disposal

-

Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, avoid generating dust.[6] Sweep or scoop up the material and place it into a suitable container for disposal.[6] For liquid spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a chemical waste container.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8] This compound may be classified as a hazardous waste. As a chlorinated organic compound, it may fall under specific RCRA waste codes such as F024 or F025, which pertain to wastes from the production of chlorinated aliphatic hydrocarbons.[9][10] It is the responsibility of the waste generator to properly classify and dispose of the material.[8]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[11]

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the structural motifs suggest potential biological activities that are areas of active research in drug development.

Antimicrobial and Anticancer Potential

Nicotinic acid and its derivatives have been investigated for a range of therapeutic applications, including anticancer properties.[12][13][14] The trifluoromethyl group is a common feature in many biologically active compounds, often enhancing metabolic stability and potency.[15][16][17][18] Derivatives of trifluoromethylpyridine have shown promising antibacterial activity.[15][19]

Inferred Signaling Pathway Interactions

Based on literature for related compounds, this compound could potentially interact with key cellular signaling pathways implicated in cancer and other diseases.

-

Wnt/β-catenin Signaling Pathway: Pyridine-containing compounds have been identified as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers.[11][20][21][22][23] Inhibition of this pathway can lead to decreased cell proliferation and survival in cancer cells.

-

PI3K/Akt/mTOR Signaling Pathway: Nicotinamide, a related compound, is known to modulate the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[4][24][25][26][27] Dysregulation of this pathway is a hallmark of many cancers.

Experimental Protocols

The following are generalized protocols for assessing the skin and eye irritation potential of a chemical substance, based on OECD guidelines. These protocols would be suitable for evaluating this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method is based on the principle that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying epidermal cells.[1][28][29][30][31]

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues are cultured to form a multilayered, differentiated model of the human epidermis.

-

Test Chemical Application: The test chemical is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined by the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

-

Data Analysis: The formazan is extracted, and the optical density is measured. The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced to ≤ 50%.[1]

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test is typically performed on albino rabbits to assess the potential for a substance to cause eye irritation or corrosion.[3][32][33][34][35]

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.

-

Reversibility Assessment: If effects are present at 72 hours, observations may continue for up to 21 days to evaluate reversibility.

-

Data Analysis: The scores for each observation point are recorded. The classification of the substance's irritation potential is based on the severity and reversibility of the observed effects.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While quantitative toxicological data for this specific compound are limited, the available information indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. As a derivative of nicotinic acid and a trifluoromethylpyridine, it represents a scaffold of interest for drug discovery, with potential applications in antimicrobial and anticancer research. Further studies are needed to fully characterize its toxicological profile and to elucidate its specific mechanisms of biological activity. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document to ensure safe handling and to minimize any potential health risks.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. Nicotinamide: Oversight of Metabolic Dysfunction through SIRT1, mTOR, and Clock Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Dermal toxicity studies of 1,2-benzisothiazolin-3-one (CAS number: 2634-33-5) in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Waste Code [rcrainfo.epa.gov]

- 10. wku.edu [wku.edu]

- 11. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

- 12. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Nicotinic acid: A case for a vitamin that moonlights for cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrvinium, A Potent Small Molecule WNT Inhibitor, Increases Engraftment And Inhibits Lineage Commitment Of Mesenchymal Stem Cells (MSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NAD+ improved experimental autoimmune encephalomyelitis by regulating SIRT1 to inhibit PI3K/Akt/mTOR signaling pathway | Aging [aging-us.com]

- 25. researchgate.net [researchgate.net]

- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 27. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 28. x-cellr8.com [x-cellr8.com]

- 29. oecd.org [oecd.org]

- 30. iivs.org [iivs.org]

- 31. nucro-technics.com [nucro-technics.com]

- 32. oecd.org [oecd.org]

- 33. oecd.org [oecd.org]

- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 35. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

Commercial Suppliers and Technical Guide for Methyl 2-chloro-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide includes a summary of commercial suppliers, a detailed synthetic protocol, and an overview of the biological relevance of downstream products, including a representative signaling pathway.

Commercial Availability

This compound (CAS No. 1360934-51-5) is readily available from a variety of commercial chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of available quantities, purity levels, and pricing.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | AMBH47A8F5A9 | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g | $18.40 - $201.25 |

| Amerigo Scientific | CBB1106504ATL | 95% | Contact for details | Contact for pricing |

| ChemicalBook | CB82657640 | 96-99% | Inquire for bulk | Starting from $5.50/kg |

| Pharmalego | 04105 | 98% | 1 g | Inquire for pricing |

| Fisher Scientific | PI78440 | 98% | 5 g | $83.74 |

| Sunway Pharm Ltd | CB71746 | 97% | 1 g, 5 g | $48.00 - $195.00 |

| AK Scientific, Inc. | 5269DW | >95% | 5 g, 10 g, 25 g | $68.00 - $247.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Synthesis and Experimental Protocols

This compound is a valuable building block in organic synthesis, particularly for introducing the trifluoromethylpyridine moiety into larger molecules. The following is a representative experimental protocol for the synthesis of a structurally related compound, which can be adapted for the target molecule. This protocol is based on the principles of trifluoromethylation of halo-aromatic compounds.

Reaction Scheme:

Caption: Synthetic workflow for the trifluoromethylation of an aryl iodide.

Detailed Methodology:

Objective: To synthesize this compound via a copper-catalyzed trifluoromethylation reaction.

Materials:

-

Methyl 2-chloro-5-iodonicotinate

-

Methyl chlorodifluoroacetate (MCDFA)

-

Potassium fluoride (KF)

-

Copper(I) iodide (CuI)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is charged with Methyl 2-chloro-5-iodonicotinate, potassium fluoride, and copper(I) iodide in anhydrous NMP.

-

Reaction Execution: The reaction mixture is heated to 120 °C under a nitrogen atmosphere. Methyl chlorodifluoroacetate is then added dropwise to the stirred mixture over a period of 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Biological Relevance and Signaling Pathways

This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules. The trifluoromethylpyridine scaffold is a key pharmacophore in a range of pharmaceuticals and agrochemicals. For instance, derivatives of this compound are used in the synthesis of novel anti-infective agents and fungicides.[1]

While the intermediate itself is not biologically active, it can be converted into compounds with significant pharmacological effects. For example, nicotinic acid and its derivatives are known to interact with the G-protein coupled receptor GPR109A (also known as HM74A).[2] This interaction is crucial for the lipid-modifying effects of nicotinic acid, which is used clinically to treat dyslipidemia.[2][3][4]

The signaling pathway initiated by the activation of GPR109A is a relevant example of the biological context in which downstream products of this compound might operate.

Caption: Simplified signaling pathway of GPR109A activation by a nicotinic acid derivative.

Activation of the GPR109A receptor by a ligand such as a nicotinic acid derivative leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit of the associated G-protein.[2] This inhibition results in decreased intracellular levels of cyclic AMP (cAMP). Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is an inhibition of lipolysis in adipocytes, reducing the release of free fatty acids into the bloodstream. This mechanism contributes to the therapeutic effects of nicotinic acid in managing cholesterol levels.[3][4]

Conclusion

This compound is a commercially accessible and versatile intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. This guide provides researchers and developers with the necessary information to source this compound and understand its synthetic utility and the biological relevance of its derivatives. The provided experimental framework and representative signaling pathway offer a solid foundation for further research and development efforts.

References

Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key building block in medicinal chemistry and drug development. This document details the reaction sequence, provides established experimental protocols, and presents quantitative data in a structured format for ease of reference and comparison.

Introduction

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly for agrochemical and pharmaceutical applications. Its trifluoromethyl and chloro substituents provide unique electronic properties and metabolic stability, making it a valuable intermediate for the development of novel bioactive compounds. This guide outlines a robust three-step synthesis commencing from the readily available precursor, 2-hydroxy-5-(trifluoromethyl)pyridine.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence involving carboxylation, chlorination, and esterification. The general workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with a summary of reaction conditions and expected yields.

Step 1: Carboxylation of 2-Hydroxy-5-(trifluoromethyl)pyridine

The introduction of a carboxylic acid group at the 3-position of the pyridine ring is achieved via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide (in this case, a pyridinoxide) using carbon dioxide under elevated temperature and pressure.

Experimental Protocol:

-

Formation of the Potassium Salt: In a dry, high-pressure autoclave, 2-hydroxy-5-(trifluoromethyl)pyridine is dissolved in a suitable high-boiling inert solvent. An equimolar amount of a strong base, such as potassium hydroxide, is added to form the potassium salt. The mixture is heated to evaporate any residual water.

-

Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm. The reaction mixture is then heated to 150-200°C with continuous stirring for 4-6 hours.

-

Work-up and Isolation: After cooling, the autoclave is carefully depressurized. The reaction mixture is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude 2-hydroxy-5-(trifluoromethyl)nicotinic acid. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

| Parameter | Value |

| Reaction | Kolbe-Schmitt Carboxylation |

| Starting Material | 2-Hydroxy-5-(trifluoromethyl)pyridine |

| Reagents | 1. KOH2. CO₂ |

| Pressure | ~100 atm |

| Temperature | 150-200°C |

| Reaction Time | 4-6 hours |

| Product | 2-Hydroxy-5-(trifluoromethyl)nicotinic Acid |

| Yield | Moderate to Good |

| Table 1: Summary of Reaction Conditions for Carboxylation. |

Step 2: Chlorination of 2-Hydroxy-5-(trifluoromethyl)nicotinic Acid

The hydroxyl group at the 2-position is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction is a standard method for the conversion of hydroxypyridines to their corresponding chloropyridines.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 2-hydroxy-5-(trifluoromethyl)nicotinic acid is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base (e.g., pyridine or triethylamine) may be added to facilitate the reaction.

-

Reaction: The mixture is heated to reflux (approximately 105-110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up and Isolation: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 2-chloro-5-(trifluoromethyl)nicotinic acid. The product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Reaction | Chlorination |

| Starting Material | 2-Hydroxy-5-(trifluoromethyl)nicotinic Acid |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Catalyst | Pyridine or Triethylamine (optional) |

| Temperature | 105-110°C (Reflux) |

| Reaction Time | 2-4 hours |

| Product | 2-Chloro-5-(trifluoromethyl)nicotinic Acid |

| Yield | High |

| Table 2: Summary of Reaction Conditions for Chlorination. |

Step 3: Esterification of 2-Chloro-5-(trifluoromethyl)nicotinic Acid

The final step is the esterification of the carboxylic acid to form the methyl ester. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: 2-Chloro-5-(trifluoromethyl)nicotinic acid is dissolved in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.

-

Reaction: The reaction mixture is heated to reflux for 4-8 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography on silica gel or distillation under reduced pressure yields pure this compound.

| Parameter | Value |

| Reaction | Fischer-Speier Esterification |

| Starting Material | 2-Chloro-5-(trifluoromethyl)nicotinic Acid |

| Reagents | Methanol |

| Catalyst | Concentrated H₂SO₄ or SOCl₂ |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Product | This compound |

| Yield | Good to High |

| Table 3: Summary of Reaction Conditions for Esterification. |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis follow a logical progression of functional group manipulations on the pyridine ring. The relationships between the key intermediates and reactions are illustrated below.

Figure 2: Logical relationship of intermediates in the synthesis.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The individual steps employ well-established chemical transformations, and the protocols can be adapted for various scales of production. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules for drug discovery and development. Further optimization of reaction conditions for each step may lead to improved yields and process efficiency.

References

An In-Depth Technical Guide to the Synthesis of Methyl 2-chloro-5-(trifluoromethyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core precursors, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a crucial building block for the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compounds. This guide explores the most common and efficient pathways to this important molecule, providing detailed methodologies and comparative data to aid in the selection of the most suitable synthetic strategy.

Core Synthetic Pathways

There are three primary synthetic routes to this compound, each starting from different precursors and offering distinct advantages and challenges.

-

Route 1: Multi-step Synthesis from 3-Picoline

-

Route 2: Trifluoromethylation of an Aryl Iodide Intermediate

-

Route 3: Direct Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid

The following sections provide a detailed analysis of each of these pathways.

Route 1: Multi-step Synthesis from 3-Picoline

This route is a classical and well-established method that begins with the readily available and inexpensive starting material, 3-picoline. The overall workflow involves a series of transformations to build the desired functionality on the pyridine ring.

Experimental Protocols for Route 1

Step 1: N-Oxidation of 3-Picoline

-

Procedure: 3-Methylpyridine is reacted with hydrogen peroxide in glacial acetic acid. The molar ratio of 3-methylpyridine to hydrogen peroxide is typically 1:1.4 to 1.5. The reaction is maintained at a temperature of 70-80°C for 18-24 hours.

-

Yield: High yields are generally achieved for this step.

Step 2: Chlorination to 2-Chloro-5-methylpyridine

-

Procedure: N-oxygen-3-methylpyridine is reacted with a chlorinating agent such as benzoyl chloride in a solvent like dichloromethane. Triethylamine is used as an acid scavenger. The molar ratio of N-oxygen-3-methylpyridine to benzoyl chloride is typically 1:1.4 to 1.6. The reaction is carried out at reflux for 3 to 4 hours. This reaction produces a mixture of 2-chloro-5-methylpyridine and the isomeric 2-chloro-3-methylpyridine.

Step 3: Side-chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

-

Procedure: The crude 2-chloro-5-methylpyridine is dissolved in a suitable solvent and reacted with chlorine gas under UV irradiation or in the presence of a radical initiator. This step selectively chlorinates the methyl group.

Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

-

Procedure: 2-Chloro-5-(trichloromethyl)pyridine is reacted with a fluorinating agent such as anhydrous potassium fluoride. A phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) is often used in a solvent such as dimethyl sulfoxide (DMSO). The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous potassium fluoride is 1:2 to 2.4. The reaction is conducted at reflux for 5 to 7 hours.

Step 5: Carboxylation to 2-Chloro-5-(trifluoromethyl)nicotinic acid

-

Procedure: 2-Chloro-5-(trifluoromethyl)pyridine is dissolved in a dry, aprotic solvent like THF and cooled to a low temperature (e.g., -78°C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform a lithium-halogen exchange or direct deprotonation. The resulting lithiated species is then quenched with solid carbon dioxide (dry ice). Acidic workup yields the carboxylic acid.

Step 6: Esterification to this compound

-

Procedure: 2-Chloro-5-(trifluoromethyl)nicotinic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated at reflux until the reaction is complete, as monitored by TLC or GC. The solvent is then removed, and the residue is worked up to isolate the methyl ester. Alternatively, the carboxylic acid can be reacted with thionyl chloride to form the acid chloride, which is then reacted with methanol.

Quantitative Data for Route 1

| Step | Product | Typical Yield |

| 1 | 3-Picoline N-oxide | >90% |

| 2 | 2-Chloro-5-methylpyridine | 50-60% (as a mixture) |

| 4 | 2-Chloro-5-(trifluoromethyl)pyridine | 60-70% |

| 5 & 6 | This compound | 70-80% (for the two steps) |

Route 2: Trifluoromethylation of an Aryl Iodide Intermediate

This modern approach utilizes a copper-catalyzed trifluoromethylation reaction on a pre-functionalized pyridine ring. This route can be highly efficient and scalable.

Experimental Protocols for Route 2

Step 1: Iodination of Methyl 2-hydroxynicotinate

-

Procedure: Methyl 2-hydroxynicotinate (20 g) is dissolved in dichloromethane (500 mL). N-iodosuccinimide (NIS, 38 g) is added, and the mixture is heated to reflux for 16 hours. After completion, the solvent is evaporated. Ethyl acetate (200 mL) is added to the residue and refluxed for 2 hours. The mixture is cooled, and the solid product is collected by filtration.[1]

-

Yield: 30 g (81%) of methyl 2-hydroxy-5-iodonicotinate is obtained as a white solid.[1]

Step 2: Chlorination to Methyl 2-chloro-5-iodonicotinate

-

Procedure: Methyl 5-iodo-2-hydroxynicotinate (4.75 g, 17.1 mmol) is dissolved in phosphorus oxychloride (POCl3, 50 mL) and heated to reflux for 24 hours. The excess POCl3 is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ether. The organic layer is dried and concentrated. The crude product is purified by silica gel column chromatography.[1]

-

Yield: 4.3 g (85%) of methyl 2-chloro-5-iodonicotinate is obtained.[1]

Step 3: Trifluoromethylation to this compound

-

Procedure: Methyl 2-chloro-5-iodonicotinate is subjected to a copper-catalyzed trifluoromethylation. A common method involves using a trifluoromethyl source such as the Ruppert-Prakash reagent (TMSCF3) or a pre-formed copper(I) trifluoromethyl (CuCF3) complex. The reaction is typically carried out in a polar aprotic solvent like DMF or NMP in the presence of a copper(I) salt (e.g., CuI) and often requires an additive like potassium fluoride. The reaction mixture is heated to achieve the trifluoromethylation.

Quantitative Data for Route 2

| Step | Product | Typical Yield |

| 1 | Methyl 5-iodo-2-hydroxynicotinate | 81%[1] |

| 2 | Methyl 2-chloro-5-iodonicotinate | 85%[1] |

| 3 | This compound | 60-80% (estimated) |

Route 3: Direct Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid

This is the most direct route, assuming the availability of the key precursor, 2-chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3).

Experimental Protocols for Route 3

Synthesis of 2-chloro-5-(trifluoromethyl)nicotinic acid

-

The synthesis of this key precursor can be achieved via the carboxylation of 2-chloro-5-(trifluoromethyl)pyridine as described in Route 1, Step 5.

Esterification of 2-chloro-5-(trifluoromethyl)nicotinic acid

-

Procedure 1 (Acid-catalyzed): To a solution of 2-chloro-5-(trifluoromethyl)nicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent.

-

Procedure 2 (via Acid Chloride): To a stirred solution of the carboxylic acid in a suitable solvent, thionyl chloride is added dropwise at 0°C. The mixture is then stirred at an elevated temperature (e.g., 50°C) for several hours. The excess thionyl chloride is removed under reduced pressure, and the resulting acid chloride is then reacted with methanol to give the desired ester.[2]

Quantitative Data for Route 3

| Step | Product | Typical Yield |

| 1 | This compound | >90% |

Summary and Comparison of Routes

| Route | Starting Material | Number of Steps | Key Advantages | Key Disadvantages |

| 1 | 3-Picoline | 6 | Inexpensive starting material | Long synthetic route, potential for isomeric impurities |

| 2 | Methyl 2-hydroxynicotinate | 3 | High yielding steps, modern methodology | More expensive starting materials and reagents |

| 3 | 2-chloro-5-(trifluoromethyl)nicotinic acid | 1 | Most direct route, high yield | Availability and cost of the starting carboxylic acid |

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of the optimal route will depend on factors such as the cost and availability of starting materials, the required scale of production, and the desired purity of the final product. For large-scale industrial production, the multi-step synthesis from 3-picoline may be the most cost-effective, despite its length. For laboratory-scale synthesis and rapid access to the molecule, the trifluoromethylation of an aryl iodide or the direct esterification of the corresponding carboxylic acid are attractive options, provided the precursors are accessible. This guide provides the necessary foundational information for researchers and developers to make informed decisions in their synthetic endeavors.

References

Delving into the Biological Potential of Methyl 2-chloro-5-(trifluoromethyl)nicotinate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of methyl 2-chloro-5-(trifluoromethyl)nicotinate serves as a crucial starting point for the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the derivatives synthesized from this core structure, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate. The information is presented to facilitate further research and drug discovery efforts in this promising area of medicinal chemistry.

Anticancer Activity: Targeting the PDK1 Signaling Pathway

Derivatives of 2-chloro-5-(trifluoromethyl)nicotinic acid, obtained from the hydrolysis of this compound, have been identified as potent inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] PDK1 is a master regulator in the PI3K/AKT signaling cascade, a pathway frequently dysregulated in various cancers.[1][2] Inhibition of PDK1 can lead to the suppression of tumor cell survival, growth, and proliferation, making it a prime target for anticancer drug development.[1][2]

Quantitative Biological Data

The inhibitory potential of these derivatives against PDK1 has been quantified, with some compounds exhibiting significant potency.

| Compound ID | Target | IC50 | Reference |

| N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide | PDK1 | < 1 µM | [1][2] |

Table 1: Inhibitory Activity of a Key Derivative against PDK1.

Experimental Protocols

Synthesis of N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide:

The synthesis of N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide was achieved via an acid chloride intermediate.[1][2]

-

Acid Chloride Formation: 2-chloro-5-(trifluoromethyl)nicotinic acid was reacted with oxalyl chloride to form the corresponding acid chloride.

-

Amidation: The resulting acid chloride was then reacted with cyclopropylamine to yield the final product, N-cyclopropyl-2-chloro-5-(trifluoromethyl)nicotinamide.[1][2]

PDK1 Kinase Assay:

The inhibitory activity of the synthesized compounds against PDK1 was likely determined using a kinase assay. While the specific details are proprietary to the patent, a general protocol for such an assay is as follows:

-

Reaction Mixture Preparation: A reaction mixture containing recombinant human PDK1 enzyme, a suitable substrate (e.g., a peptide derived from AKT), and ATP is prepared in a buffer solution.

-

Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature to allow for substrate phosphorylation.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the consumption of ATP using a luminescent assay.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the PDK1 enzymatic activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway Visualization

The PI3K/AKT/PDK1 signaling pathway is a critical regulator of cell survival and proliferation. The following diagram illustrates the central role of PDK1 and the point of inhibition by the described derivatives.

Future Directions and Broader Biological Activities

While the primary reported activity for derivatives of this compound is as PDK1 inhibitors for cancer therapy, the trifluoromethylpyridine scaffold is a well-established pharmacophore in medicinal chemistry and agrochemistry. This suggests that derivatives of this core structure may possess a wider range of biological activities that warrant further investigation.

Potential as Anti-infective Agents

The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, has been described as a key step in the development of novel anti-infective agents. Although specific data for derivatives of the 2-chloro-5-trifluoromethyl isomer is not yet publicly available, this indicates a promising avenue for future research.

Experimental Workflow for Screening

A general workflow for the synthesis and screening of new derivatives for various biological activities is depicted below.

This technical guide provides a foundational understanding of the biological activities associated with derivatives of this compound. The potent PDK1 inhibitory activity of these compounds underscores their potential in the development of novel anticancer therapeutics. Further exploration of this chemical scaffold is highly encouraged to uncover additional biological activities and to develop new therapeutic agents for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Trifluoromethylation of 2-Chloronicotinic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a paramount strategy in the fields of medicinal chemistry and drug development. This "super-functional group" can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of robust and efficient methods for trifluoromethylation is of critical importance. This document provides detailed application notes and protocols for the trifluoromethylation of 2-chloronicotinic acid esters, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Three primary strategies for the trifluoromethylation of 2-chloronicotinic acid esters will be discussed:

-

Copper-Catalyzed Trifluoromethylation using TMSCF3 (Ruppert-Prakash Reagent): A versatile and widely used method employing a nucleophilic trifluoromethyl source.[1][2]

-

Radical Trifluoromethylation using Langlois Reagent: A method that generates trifluoromethyl radicals for reaction with the heteroaromatic ring.[3][4]

-

Electrophilic Trifluoromethylation using Umemoto's Reagents: This approach utilizes an electrophilic source of the trifluoromethyl group.[5][6][7][8]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the trifluoromethylation of a generic ethyl 2-chloronicotinate. Please note that yields are highly substrate-dependent and optimization may be required.

| Method | Trifluoromethylating Reagent | Catalyst/Initiator | Solvent | Temperature (°C) | Typical Yield (%) |

| Copper-Catalyzed Nucleophilic Substitution | TMSCF3 | CuI (10 mol%) | DMF | 100 | 60-85 |

| Radical Trifluoromethylation | Langlois Reagent (CF3SO2Na) | t-BuOOH | MeCN/H2O | Room Temp. | 50-75 |

| Electrophilic Trifluoromethylation | Umemoto's Reagent II | - | DCE | 80 | 45-70 |

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation of Ethyl 2-Chloronicotinate with TMSCF3

This protocol is adapted from a general procedure for the copper-catalyzed trifluoromethylation of aryl halides.[1]

Materials:

-

Ethyl 2-chloronicotinate (1.0 mmol, 185.6 mg)

-

Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

-

Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 0.22 mL)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Schlenk tube

-

Magnetic stirrer and heating block

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add ethyl 2-chloronicotinate (1.0 mmol) and copper(I) iodide (0.1 mmol).

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add TMSCF3 (1.5 mmol) via syringe.

-

Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(trifluoromethyl)nicotinate.

Protocol 2: Radical Trifluoromethylation of Ethyl 2-Chloronicotinate with Langlois Reagent

This protocol is based on general procedures for the radical trifluoromethylation of heteroaromatics.[3][9][4]

Materials:

-

Ethyl 2-chloronicotinate (1.0 mmol, 185.6 mg)

-

Sodium trifluoromethanesulfinate (Langlois Reagent, CF3SO2Na) (2.0 mmol, 312.1 mg)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water (3.0 mmol, 0.39 mL)

-

Acetonitrile (MeCN) (5 mL)

-

Water (H2O) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add ethyl 2-chloronicotinate (1.0 mmol) and Langlois reagent (2.0 mmol).

-

Add acetonitrile (5 mL) and water (5 mL).

-

Stir the mixture at room temperature.

-

Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture over 10 minutes.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the pure ethyl 2-(trifluoromethyl)nicotinate.

Protocol 3: Electrophilic Trifluoromethylation of Ethyl 2-Chloronicotinate with Umemoto's Reagent

This protocol is a general representation of electrophilic trifluoromethylation reactions.[5][6][8]

Materials:

-

Ethyl 2-chloronicotinate (1.0 mmol, 185.6 mg)

-

S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's Reagent II) (1.2 mmol, 446.2 mg)

-

1,2-Dichloroethane (DCE) (10 mL)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add ethyl 2-chloronicotinate (1.0 mmol) and Umemoto's Reagent II (1.2 mmol).

-

Add 1,2-dichloroethane (10 mL).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer with a saturated aqueous solution of NaHCO3 (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 2-(trifluoromethyl)nicotinate.

Visualizations

Caption: General experimental workflow for the trifluoromethylation of ethyl 2-chloronicotinate.

Caption: Proposed mechanistic pathways for copper-catalyzed and radical trifluoromethylation.

References

- 1. benchchem.com [benchchem.com]

- 2. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoredox-catalysed chloro-, bromo- and trifluoromethylthio-trifluoromethylation of unactivated alkenes with sodium triflinate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

Synthesis of Novel Fungicides from Methyl 2-chloro-5-(trifluoromethyl)nicotinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel fungicides derived from Methyl 2-chloro-5-(trifluoromethyl)nicotinate. The trifluoromethylpyridine scaffold is a key pharmacophore in modern agrochemicals, and strategic modification of this starting material can lead to the discovery of potent new fungicidal agents. The protocols outlined herein focus on the conversion of this compound into novel nicotinamide derivatives, a class of compounds that has demonstrated significant fungicidal activity. This guide includes a plausible synthetic pathway, detailed experimental procedures, and a summary of reported bioactivity data for analogous compounds to inform structure-activity relationship (SAR) studies.

Introduction